1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound featuring an oxadiazole ring substituted with a methoxyphenyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions (e.g., NaOH in DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The methanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site .
Comparison with Similar Compounds
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- (3-(Methylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl(phenyl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness: 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to the presence of the methoxyphenyl group, which can enhance its pharmacological properties and provide additional sites for chemical modification. This makes it a versatile compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-5-3-2-4-7(8)10-12-9(6-11)15-13-10/h2-5H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZIEXGXYCXSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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